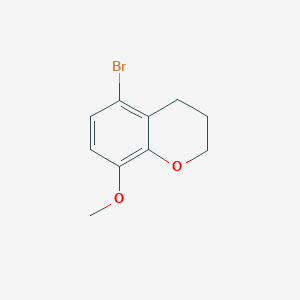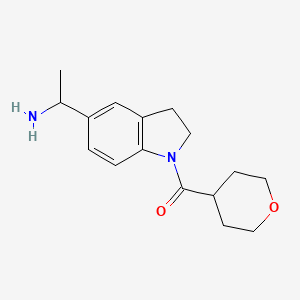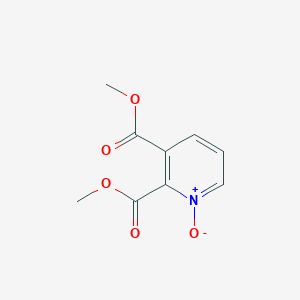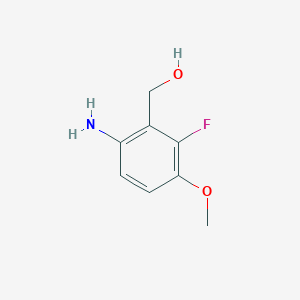![molecular formula C16H14BrFO2 B6302865 1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone CAS No. 2138863-82-6](/img/structure/B6302865.png)
1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone is a synthetic organic compound with the molecular formula C16H14BrFO2 and a molecular weight of 337.18 g/mol. It is a colorless, volatile liquid with a pungent odor. This compound is primarily used in scientific research and has various applications in the synthesis of organic compounds, such as aryl ethers and polymers.
Méthodes De Préparation
The synthesis of 1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone involves several steps. One common method includes the following steps:
Bromination: The starting material, 4-(4-fluoro-2,6-dimethyl-phenoxy)benzene, undergoes bromination using bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Acylation: The brominated intermediate is then subjected to acylation using ethanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the final product.
Analyse Des Réactions Chimiques
1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol using suitable reagents.
Polymerization: This compound can participate in polymerization reactions to form polymers with specific functional groups.
Common reagents used in these reactions include bromine, ethanoyl chloride, aluminum chloride, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone has several scientific research applications, including:
Synthetic Methodologies: It is used in the synthesis of complex organic molecules, including those with bromo, fluoro, and ethanone groups.
Polymer Synthesis: This compound plays a critical role in the synthesis of polymers, such as aryloxyterephthalic acids and semicrystalline polyesters.
Medicinal Chemistry: Research on this compound includes the development of novel synthetic methodologies for potential therapeutic agents.
Mécanisme D'action
its effects are likely related to its ability to participate in various chemical reactions, such as substitution and polymerization, which can lead to the formation of biologically active compounds.
Comparaison Avec Des Composés Similaires
1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone can be compared with other similar compounds, such as:
1-[3-Bromo-4-(4-chloro-2,6-dimethyl-phenoxy)phenyl]ethanone: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and applications.
1-[3-Bromo-4-(4-methyl-2,6-dimethyl-phenoxy)phenyl]ethanone: This compound has a methyl group instead of a fluorine atom, which can also influence its chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications in scientific research.
Propriétés
IUPAC Name |
1-[3-bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFO2/c1-9-6-13(18)7-10(2)16(9)20-15-5-4-12(11(3)19)8-14(15)17/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWMLCXMVQRNFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=C(C=C(C=C2)C(=O)C)Br)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine hydrochloride](/img/structure/B6302897.png)
